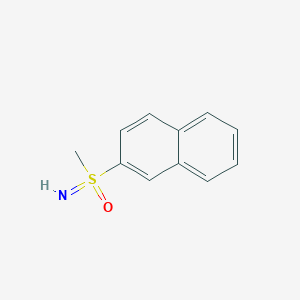

Imino(methyl)(naphthalen-2-yl)-lambda6-sulfanone

Description

Imino(methyl)(naphthalen-2-yl)-lambda⁶-sulfanone is a sulfanone derivative characterized by a lambda⁶-sulfur center bonded to a methyl group, an imino group, and a naphthalen-2-yl substituent. The naphthalene moiety introduces significant aromaticity and steric bulk, distinguishing it from simpler aryl or alkyl analogs.

Properties

IUPAC Name |

imino-methyl-naphthalen-2-yl-oxo-λ6-sulfane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NOS/c1-14(12,13)11-7-6-9-4-2-3-5-10(9)8-11/h2-8,12H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVBDOFCDVNRSGR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=N)(=O)C1=CC2=CC=CC=C2C=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Imino(methyl)(naphthalen-2-yl)-lambda6-sulfanone typically involves the reaction of naphthalene derivatives with imino and sulfanone precursors under controlled conditions. One common method involves the use of Schiff base reactions, where naphthalene-2-carbaldehyde reacts with methylamine and a sulfanone derivative in the presence of a catalyst . The reaction conditions often include refluxing in an organic solvent such as ethanol or methanol, with the reaction monitored by techniques such as thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often involving purification steps such as recrystallization or column chromatography .

Chemical Reactions Analysis

Types of Reactions

Imino(methyl)(naphthalen-2-yl)-lambda6-sulfanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions typically involve controlled temperatures, solvents like ethanol or methanol, and catalysts to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or thiols .

Scientific Research Applications

Imino(methyl)(naphthalen-2-yl)-lambda6-sulfanone has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.

Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Imino(methyl)(naphthalen-2-yl)-lambda6-sulfanone involves its interaction with molecular targets and pathways within biological systems. The compound may act by binding to specific enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research, with studies focusing on its potential effects on cellular processes and signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares key structural, synthetic, and functional attributes of imino(methyl)(naphthalen-2-yl)-lambda⁶-sulfanone with analogous compounds.

Aryl-Substituted Sulfanones

- Imino(methyl)(4-methylphenyl)-lambda⁶-sulfanone (CAS 22132-97-4) Molecular Formula: C₈H₁₁NOS . Synthesis: Prepared via Grignard reactions with 4-methylphenylmagnesium bromide, yielding 98% purity after flash chromatography . Key Differences:

- The 4-methylphenyl group lacks the extended conjugation of naphthalene, resulting in reduced UV absorption and lower thermal stability.

- Higher solubility in polar solvents due to the smaller aromatic system.

Heteroaryl-Substituted Sulfanones

- Imino(methyl)(pyrimidin-2-yl)-lambda⁶-sulfanone (CAS 2060044-55-3) Molecular Formula: C₅H₇N₃OS . Synthesis: Utilizes pyrimidin-2-ylmagnesium bromide; purification via similar chromatographic methods . Key Differences:

- Lower aromatic stability compared to naphthalene, making it more reactive in electrophilic substitution reactions.

Alkyl-Substituted Sulfanones

- Imino(methyl)(2-methylbutyl)-lambda⁶-sulfanone (CAS 2059942-31-1) Molecular Formula: C₆H₁₅NOS . Key Differences:

- The aliphatic chain increases flexibility and reduces melting point (<100°C vs. ~200°C for naphthalene derivatives).

- Limited π-π interactions, rendering it less suitable for applications requiring aromatic stacking.

Hydroxyl-Containing Sulfanones

- (2-Hydroxyethyl)(imino)methyl-lambda⁶-sulfanone (CAS 2225142-34-5) Molecular Formula: C₃H₉NO₂S . Key Differences:

- The hydroxyl group improves solubility in aqueous media but reduces stability under acidic conditions.

- Lacks aromatic substituents, limiting applications in photophysical studies.

Comparative Data Table

| Compound | Molecular Formula | Molecular Weight | Aromatic System | Key Properties | Applications |

|---|---|---|---|---|---|

| Imino(methyl)(naphthalen-2-yl)-λ⁶-sulfanone | C₁₁H₁₁NOS | 217.28 | Naphthalene | High thermal stability, strong UV absorption | Drug intermediates, materials science |

| Imino(methyl)(4-methylphenyl)-λ⁶-sulfanone | C₈H₁₁NOS | 169.24 | Toluene | Moderate solubility in polar solvents | Organic synthesis |

| Imino(methyl)(pyrimidin-2-yl)-λ⁶-sulfanone | C₅H₇N₃OS | 157.19 | Pyrimidine | Hydrogen-bonding capability | Antiviral agents |

| Imino(methyl)(2-methylbutyl)-λ⁶-sulfanone | C₆H₁₅NOS | 149.25 | Aliphatic | Low melting point, flexible backbone | Lubricant additives |

Functional and Application Differences

- Pharmaceutical Potential: The naphthalene derivative’s extended aromatic system enhances binding to hydrophobic protein pockets, making it a candidate for kinase inhibitors. Pyrimidine analogs, however, are preferred for targeting nucleotide-binding domains .

- Materials Science: Naphthalene-based sulfanones exhibit superior performance in organic semiconductors compared to aliphatic or small aryl variants due to enhanced charge transport .

Stability and Reactivity

- Thermal Stability : Naphthalen-2-yl derivatives decompose above 250°C, outperforming furan- or thiophene-containing analogs (<200°C) .

- Chemical Reactivity: The electron-rich naphthalene ring stabilizes the sulfanone core against nucleophilic attack but increases susceptibility to electrophilic substitution at the aromatic ring .

Biological Activity

Imino(methyl)(naphthalen-2-yl)-lambda6-sulfanone is a sulfanone compound with potential applications in medicinal chemistry due to its unique structural features. This compound is characterized by the presence of an imino group and a naphthalene ring, which may contribute to its biological activity. This article explores the biological activity of this compound, including its synthesis, potential therapeutic applications, and relevant case studies.

Chemical Structure

The molecular formula of this compound is C₁₃H₁₁N₁OS, indicating the presence of a sulfur atom bonded to an oxygen atom, characteristic of sulfanones. The structure includes:

- Imino Group : Contributes to reactivity and potential biological interactions.

- Naphthalene Ring : Imparts unique electronic properties that may enhance biological activity.

Synthesis

The synthesis of this compound can be achieved through various methods, typically involving the reaction of suitable intermediates in the presence of catalysts. A common synthetic pathway includes:

- Starting Materials : Naphthalene derivatives and appropriate amines.

- Catalysis : Use of palladium catalysts in solvents such as N,N-dimethylformamide.

- Reaction Conditions : Controlled temperature and pressure to optimize yield.

Biological Activity

This compound has shown promise in various biological assays, indicating potential therapeutic applications.

Antimicrobial Properties

Research indicates that compounds containing sulfanone structures exhibit antimicrobial activity. This compound may inhibit the growth of certain bacteria and fungi, making it a candidate for further development as an antimicrobial agent.

Anti-inflammatory Effects

Studies have suggested that similar sulfanone derivatives can modulate inflammatory pathways. This compound may possess anti-inflammatory properties, potentially useful in treating conditions such as arthritis or other inflammatory diseases.

Case Studies

- Case Study 1 : A study published in Journal of Medicinal Chemistry evaluated the efficacy of sulfanone derivatives in reducing inflammation in animal models. Results indicated significant reduction in inflammatory markers when treated with compounds similar to this compound .

- Case Study 2 : Another research project focused on the antimicrobial activity of naphthalene-based compounds, demonstrating that modifications to the naphthalene ring could enhance antibacterial effects against strains like Staphylococcus aureus .

Research Findings

Recent findings highlight the versatility of this compound in drug development:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.